molecular formula C9H7FN2O3 B1490519 N-(2-fluoro-5-nitrophenyl)acrylamide CAS No. 1156158-72-3

N-(2-fluoro-5-nitrophenyl)acrylamide

Cat. No. B1490519
CAS RN: 1156158-72-3
M. Wt: 210.16 g/mol
InChI Key: UKCONODVTBJGNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(4-nitrophenyl)acrylamide, a similar compound to N-(2-fluoro-5-nitrophenyl)acrylamide, has been synthesized and characterized for potential biomedical applications. This research involved both experimental and theoretical approaches, including spectroscopic techniques and Density Functional Theory.


Molecular Structure Analysis

The molecular weight of N-(2-fluoro-5-nitrophenyl)acrylamide is 210.16 g/mol. The InChI Key is UKCONODVTBJGNG-UHFFFAOYSA-N.


Chemical Reactions Analysis

Acrylamide derivatives, including those similar to N-(2-fluoro-5-nitrophenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This research utilized chemical and electrochemical methods to demonstrate that these compounds are effective corrosion inhibitors.


Physical And Chemical Properties Analysis

Studies on fluoro-alkylated acrylamide oligomers, which are structurally related to N-(2-fluoro-5-nitrophenyl)acrylamide, have revealed interesting properties like solubility in water and organic solvents, and the ability to reduce surface tension effectively.

Scientific Research Applications

Synthesis and Characterization for Biomedical Research

N-(4-nitrophenyl)acrylamide, a similar compound to N-(2-fluoro-5-nitrophenyl)acrylamide, has been synthesized and characterized for potential biomedical applications. This research involved both experimental and theoretical approaches, including spectroscopic techniques and Density Functional Theory. The compound was evaluated for its interaction with nucleic acid bases and certain amino acids, with implications for its use in biomedical research due to its low toxicity on cancer cells as determined by experimental studies and theoretical calculations of reactivity descriptors (Tanış, Çankaya, & Yalçın, 2019).

Corrosion Inhibition Properties

Acrylamide derivatives, including those similar to N-(2-fluoro-5-nitrophenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This research utilized chemical and electrochemical methods to demonstrate that these compounds are effective corrosion inhibitors, suggesting potential industrial applications (Abu-Rayyan et al., 2022).

Fluorescence Quenching Studies in Proteins

Acrylamide, a key component of N-(2-fluoro-5-nitrophenyl)acrylamide, has been utilized in fluorescence quenching studies to determine the exposure of tryptophanyl residues in proteins. This technique has applications in monitoring protein conformational changes and inhibitor binding to enzymes (Eftink & Ghiron, 1976).

Application in EGFR Binding Probes

Compounds related to N-(2-fluoro-5-nitrophenyl)acrylamide have been developed as irreversible EGFR binding probes. These molecules, particularly those substituted at specific positions, bind to the ATP binding domain of the epidermal growth factor receptor, showing potential as targeting agents for positron emission tomography (PET) (Vasdev et al., 2004).

Properties of Fluoro-alkylated Acrylamide Oligomers

Studies on fluoro-alkylated acrylamide oligomers, which are structurally related to N-(2-fluoro-5-nitrophenyl)acrylamide, have revealed interesting properties like solubility in water and organic solvents, and the ability to reduce surface tension effectively. These oligomers have shown potential in forming intra- or inter-molecular aggregates, suggesting applications in new fluorinated materials (Sawada et al., 2000).

Mechanism of Action

Compounds related to N-(2-fluoro-5-nitrophenyl)acrylamide have been developed as irreversible EGFR binding probes. These molecules, particularly those substituted at specific positions, bind to the ATP binding domain of the epidermal growth factor receptor, showing potential as targeting agents for positron emission tomography (PET).

Safety and Hazards

The safety information for N-(2-fluoro-5-nitrophenyl)acrylamide indicates that it is classified as a warning signal word . The hazard statements include H315 and H319 . The precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c1-2-9(13)11-8-5-6(12(14)15)3-4-7(8)10/h2-5H,1H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCONODVTBJGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-nitrophenyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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